(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine
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Overview
Description
(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a pyrrolidinomethylene amine moiety
Mechanism of Action
Target of Action
The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s known that the compound exhibits promising antimicrobial and anticancer activities .
Biochemical Pathways
It’s known that the compound has significant impact on microbial resistance and cancer cell proliferation .
Pharmacokinetics
The molecular docking study demonstrated that the compound displayed good docking score within binding pocket of the selected pdb id (1jij, 4wmz and 3ert) and showed promising adme properties .
Result of Action
The molecular and cellular effects of [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine’s action include promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). In addition, it has shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
It’s known that the compound has been synthesized and evaluated in vitro for its antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
The [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine interacts with various enzymes and proteins in biochemical reactions. The thiazole ring in the compound is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds . The compound has shown promising antimicrobial activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) .
Cellular Effects
In cellular processes, [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine has demonstrated significant effects. It has shown anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay . The compound influences cell function by interacting with cell signaling pathways and affecting gene expression .
Molecular Mechanism
At the molecular level, [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine exerts its effects through various mechanisms. The molecular docking study demonstrated that the compound displayed a good docking score within the binding pocket of selected proteins, indicating potential binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Formation of the Pyrrolidinomethylene Amine Moiety: This step involves the condensation of pyrrolidine with an aldehyde or ketone to form the corresponding imine, which is then reduced to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chlorophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a chlorine atom instead of bromine.
[4-(4-Methylphenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a methyl group instead of bromine.
[4-(4-Nitrophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine imparts unique reactivity and biological activity compared to its analogs. Bromine’s electron-withdrawing properties can influence the compound’s chemical behavior and its interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-pyrrolidin-1-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3S/c15-12-5-3-11(4-6-12)13-9-19-14(17-13)16-10-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVPSPHKHXYDP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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